![molecular formula C19H31FN2O6 B2527045 4-méthyl 4-fluoro-pipéridine-1,4-dicarboxylate de 1-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}méthyle CAS No. 2055839-71-7](/img/structure/B2527045.png)
4-méthyl 4-fluoro-pipéridine-1,4-dicarboxylate de 1-{1-[(tert-butoxy)carbonyl]pipéridin-4-yl}méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C19H31FN2O6 and its molecular weight is 402.463. The purity is usually 95%.
BenchChem offers high-quality 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Séparation chirale pour une fabrication verte
Contexte : Le TBMP est un intermédiaire important dans la synthèse du Velpatasvir, un médicament anti-VHC. Cependant, la séparation efficace de ses isomères chiraux est cruciale pour la production de médicaments.
Application : Des chercheurs ont développé une nouvelle approche pour séparer le TBMP chiral des isomères mixtes. En cristallisant le monohydrate de (2S,4S)-TBMP, ils ont obtenu une meilleure stabilité et une meilleure séparation des isomères. Cette méthode élimine la nécessité de salinisation, de processus de dissociation et de solvants organiques, contribuant ainsi à des procédés de fabrication plus verts .
Synthèse synergique
Contexte : Les dérivés du TBMP peuvent être synthétisés de manière synergique avec d'autres composés.
Application : Des chercheurs ont exploré la synthèse du tert-butyl 4-[(E)-but-1-én-3-yl]pipéridine-1-carboxylate en utilisant le TBMP comme matière de départ. Ce composé a des applications potentielles dans le développement de médicaments et la synthèse organique .
Propriétés antimicrobiennes
Contexte : Les dérivés du TBMP peuvent présenter une activité antimicrobienne.
Application : Des études ont évalué les effets antimicrobiens du TBMP et des composés apparentés. Des recherches supplémentaires pourraient explorer leur potentiel en tant que nouveaux agents antimicrobiens .
Liquides ioniques d'acides aminés
Contexte : Le TBMP peut être modifié pour créer de nouveaux liquides ioniques.
Application : Des chercheurs ont préparé des liquides ioniques à température ambiante dérivés d'acides aminés tert-butyloxycarbonylés commercialement disponibles (Boc-AAILs). Ces Boc-AAILs ont plusieurs groupes réactifs, ce qui élargit leur applicabilité en synthèse organique .
Systèmes de délivrance de médicaments
Contexte : La structure du TBMP suggère un potentiel en tant que transporteur de médicaments.
Application : Des chercheurs pourraient explorer des systèmes de délivrance de médicaments à base de TBMP. Sa stabilité, sa solubilité et sa biocompatibilité en font un candidat intéressant pour la délivrance ciblée de médicaments .
Conception de ligands
Contexte : Les dérivés du TBMP peuvent servir de ligands en chimie de coordination.
Application : En modifiant la structure du TBMP, les chercheurs peuvent concevoir des ligands pour les complexes métalliques. Ces complexes peuvent trouver des applications en catalyse, en détection ou dans d'autres domaines .
Propriétés
IUPAC Name |
4-O-methyl 1-O-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl] 4-fluoropiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31FN2O6/c1-18(2,3)28-17(25)21-9-5-14(6-10-21)13-27-16(24)22-11-7-19(20,8-12-22)15(23)26-4/h14H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLQWZETGNVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)N2CCC(CC2)(C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
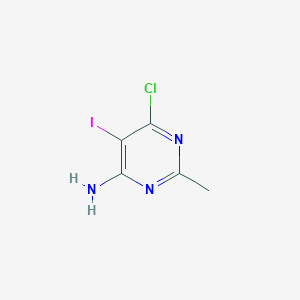
![2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2526968.png)
![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)
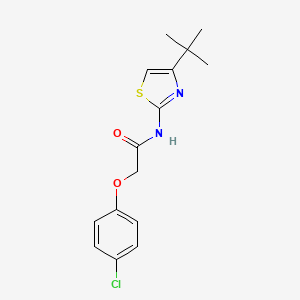
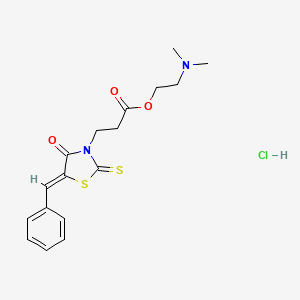
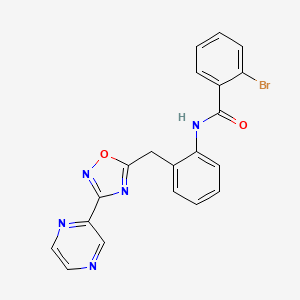
![3-methanesulfonyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2526975.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)
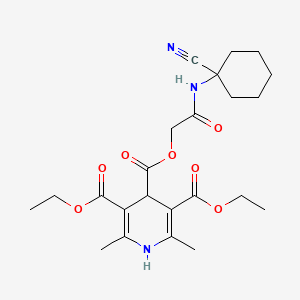
![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2526985.png)
